molecular formula C19H21N3O3 B4079835 4-(4-methyl-1-piperidinyl)-3-nitro-N-phenylbenzamide

4-(4-methyl-1-piperidinyl)-3-nitro-N-phenylbenzamide

Cat. No. B4079835
M. Wt: 339.4 g/mol
InChI Key: NQEXBOMNHXDJKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-(4-methyl-1-piperidinyl)-3-nitro-N-phenylbenzamide" typically involves multi-step organic reactions, focusing on achieving high selectivity and efficiency. An example includes the synthesis of racemic 4-[(N-allyl-cis-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide, an analog demonstrating good affinity and selectivity for the delta receptor, highlighting the complexity and precision required in synthesizing such molecules (Thomas et al., 1999).

Molecular Structure Analysis

The molecular structure of "4-(4-methyl-1-piperidinyl)-3-nitro-N-phenylbenzamide" and related compounds is characterized by specific conformational properties dictated by their cyclic components and substituent effects. For instance, N-(8-alkyl (or aralkyl) nortropan-3-β-yl)-3,4-5-trimethoxybenzamides were synthesized, with their molecular structures elucidated by NMR techniques, demonstrating the importance of ring conformation and substituent position in defining the molecular architecture (Gálvez et al., 1990).

Chemical Reactions and Properties

Chemical reactions involving "4-(4-methyl-1-piperidinyl)-3-nitro-N-phenylbenzamide" and analogous compounds often exhibit selectivity towards certain biological receptors, indicative of their chemical behavior and interaction mechanisms. Such specificity is observed in compounds behaving as agonists at the delta receptor without significant stimulation of other receptor subtypes, underscoring the chemical properties that govern biological activity (Thomas et al., 1999).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are essential for understanding their behavior in different environments and applications. For example, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide showcases the compound's solid-state configuration, providing insights into its stability and interaction potential (He et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are pivotal in determining the compound's utility in various scientific and industrial applications. The selective binding and agonist activity of related compounds for specific receptors illustrate the critical role of chemical structure in dictating biological effects and potential therapeutic applications (Thomas et al., 1999).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. A safety data sheet (SDS) provides information about the hazards of a chemical and the measures to take for its safe handling and use . Specific information about the safety and hazards of “4-(4-methyl-1-piperidinyl)-3-nitro-N-phenylbenzamide” is not available in the search results.

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-3-nitro-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14-9-11-21(12-10-14)17-8-7-15(13-18(17)22(24)25)19(23)20-16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEXBOMNHXDJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methylpiperidin-1-yl)-3-nitro-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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